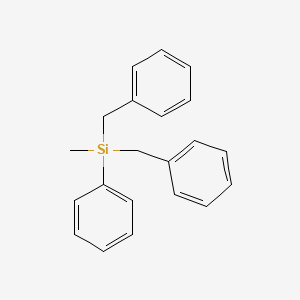
Dibenzyl(methyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(methyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups, one methyl group, and one phenyl group. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl(methyl)phenylsilane typically involves the reaction of phenylsilane with benzyl chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in benzyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a batch reactor, followed by purification steps such as distillation or recrystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyl(methyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted organosilanes with various functional groups.
Applications De Recherche Scientifique
Dibenzyl(methyl)phenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism of action of dibenzyl(methyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar structure but lacks the benzyl groups.
Diphenylsilane: Contains two phenyl groups instead of benzyl groups.
Methylphenylsilane: Contains only one phenyl and one methyl group.
Uniqueness: Dibenzyl(methyl)phenylsilane is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
138455-36-4 |
|---|---|
Formule moléculaire |
C21H22Si |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
dibenzyl-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-22(21-15-9-4-10-16-21,17-19-11-5-2-6-12-19)18-20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
Clé InChI |
JCJUNJZJNLDUSK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















